molecular formula C20H17N3O4 B2988277 1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946222-49-7

1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2988277
CAS No.: 946222-49-7
M. Wt: 363.373
InChI Key: BQSXGPXIGNDUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrobenzyl group, a pyridine ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the nitration of benzyl alcohol to produce 3-nitrobenzyl alcohol. This intermediate is then reacted with m-tolylamine under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso and nitrate derivatives.

  • Reduction: The nitro group can also be reduced to an amine, resulting in the formation of a different class of compounds.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Amides, esters, ethers.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme activities.

  • Industry: Use in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 1-(2-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

  • 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

  • 1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Uniqueness: 1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide stands out due to its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-5-2-7-16(11-14)21-19(24)18-9-4-10-22(20(18)25)13-15-6-3-8-17(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSXGPXIGNDUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.